molecular formula C16H20N4 B14921628 1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine

1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine

Cat. No.: B14921628
M. Wt: 268.36 g/mol
InChI Key: JKYPKUWQPOXXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with pyridylmethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridylmethyl halides under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperazine derivatives with reduced pyridylmethyl groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine
  • 1-(3-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine
  • 1-(4-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine

Uniqueness

1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C16H20N4/c1-2-16(12-18-5-1)14-20-10-8-19(9-11-20)13-15-3-6-17-7-4-15/h1-7,12H,8-11,13-14H2

InChI Key

JKYPKUWQPOXXDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.